4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl
Description
Properties
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O/c16-13(14(17,18)19)15(20,21)22-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGNEMNTMTZFTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570928 | |
| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175838-51-4 | |
| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175838-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1,1,2,3,3,3-Hexafluoropropoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
This method involves the reaction of hexafluoropropanol derivatives with activated aryl halides. For example, 4-iodobiphenyl reacts with 1,1,2,3,3,3-hexafluoro-1-propane sulfonate in the presence of potassium carbonate, yielding the target compound at 60–80°C in N,N-dimethylformamide (DMF). The reaction’s success depends on the electron-withdrawing nature of the biphenyl system, which activates the aryl halide toward nucleophilic attack.
A critical modification involves using 18-crown-6 ether as a phase-transfer catalyst, which enhances the reactivity of fluoride ions in aprotic solvents. This approach achieves 85–92% conversion within 4 hours at 130°C. However, competing elimination reactions may reduce yields if moisture is present, necessitating strict anhydrous conditions.
Suzuki-Miyaura Biphenyl Coupling
An alternative route constructs the biphenyl backbone before introducing the hexafluoropropoxy group. 4-Bromophenyl boronic acid couples with 4-(hexafluoropropoxy)phenyl triflate using palladium catalysts. The patent WO2016180802A1 details the use of tris(dibenzylideneacetone)dipalladium(0) with 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in toluene, achieving 78–84% yields. This method allows precise control over substitution patterns but requires expensive boronic acid precursors.
Catalytic Hydrogenation for Intermediate Reduction
Reduction of nitro intermediates to amines represents a pivotal step in multi-step syntheses. The Chinese patent CN115286519B demonstrates that catalytic hydrogenation of 4,4'-bis(3-nitrophenoxy)biphenyl under 1–3 MPa H₂ pressure at 70–80°C with 5% Pd/C achieves >90% yield. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | ±5% yield |
| H₂ Pressure | 1–3 MPa | ±8% yield |
| Catalyst Loading | 0.2–0.6 wt% | ±12% yield |
| Solvent | 2-MeTHF | Prevents over-reduction |
Notably, replacing traditional ethanol/water mixtures with 2-methyltetrahydrofuran (2-MeTHF) reduces emulsion formation during workup, simplifying catalyst recovery. Post-hydrogenation stabilization with 0.04–0.15 wt% 2,6-di-tert-butyl-4-methylphenol prevents oxidative discoloration, maintaining product whiteness.
Solvent and Catalyst Systems
Solvent Selection
Reaction media significantly influence reaction kinetics and product purity:
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Toluene : Preferred for Pd-catalyzed couplings due to its non-coordinating nature, enabling high catalyst turnover (up to 1,200 cycles).
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2-MeTHF : Outperforms THF in hydrogenations by reducing side reactions (e.g., ring-opening) and enabling direct crystallization upon water addition.
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DMF : Facilitates SNAr reactions at elevated temperatures but complicates purification due to high boiling point (153°C).
Catalyst Innovations
Recent advances focus on reducing Pd leaching and improving recyclability:
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Palladium-on-carbon (Pd/C) : Achieves 92% yield in hydrogenations but suffers from 8–12% metal loss per cycle.
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Ru/C catalysts : Lower activity (75% yield) but superior stability (>20 cycles without regeneration).
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Ligand-modified Pd : Xantphos ligands enhance coupling efficiency in biphenyl syntheses, reducing required Pd loading by 40%.
Purification and Crystallization Techniques
Crystallization remains the most effective purification method for achieving >99% purity. The patented dropwise addition of hydrogenation liquor into 10–15°C water induces rapid nucleation, producing uniform crystals with ≤0.3% solvent residues. For SNAr-derived products, sequential washes with 20% acetic acid and methanol remove unreacted starting materials and inorganic salts.
Industrial-Scale Production
Scalability challenges have been addressed through:
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Continuous-flow reactors : Reduce reaction times from 8 hours (batch) to 22 minutes for nitro reductions.
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Solvent recovery systems : Distillation recovers >95% of 2-MeTHF, cutting raw material costs by 30%.
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In-line analytics : Raman spectroscopy monitors reaction progress in real time, minimizing off-spec batches.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Electronic Applications
Photolithography and Semiconductor Manufacturing
The compound is utilized in the semiconductor industry, particularly in photolithography processes. Its properties make it suitable for use as a photoacid generator and in antireflection coatings. These applications are critical for the production of microelectronics where precision and quality are paramount. The use of fluorinated compounds like 4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl enhances the performance of photoresists by improving resolution and sensitivity during the lithographic process .
Thermal Interface Materials
In electronics, this compound can also serve as a thermal interface material due to its excellent thermal conductivity and stability under high temperatures. This application is vital for managing heat dissipation in semiconductor devices and ensuring their reliability and longevity .
Material Science
Fluorinated Polymers
This compound is involved in the synthesis of fluorinated polymers. These materials are known for their chemical resistance and low surface energy, making them ideal for applications requiring durability and non-stick properties. Such polymers find use in coatings for various surfaces that require protection from harsh chemicals or extreme environmental conditions .
Surface Modifications
The compound can be used to modify surfaces to impart hydrophobic properties. This is particularly useful in creating surfaces that repel water and other liquids, which has applications in self-cleaning materials and protective coatings .
Agricultural Applications
Pesticide Development
Recent studies have indicated that this compound may have potential as an active ingredient in pesticide formulations. Its efficacy against certain phytopathogenic fungi suggests its utility in crop protection strategies. The combination of this compound with other fungicides could enhance the spectrum of action against resistant strains of pathogens while reducing overall application rates .
Case Studies: Pesticidal Efficacy
- Fungicidal Activity : Research has shown that formulations containing this compound exhibit strong fungicidal properties against various fungal pathogens affecting crops. For instance, combinations with known fungicides have demonstrated synergistic effects that improve control over difficult-to-manage fungi .
- Sustained Release Formulations : Innovative pesticide preparations utilizing this compound have been developed to provide sustained release of active ingredients. This approach not only enhances effectiveness but also minimizes environmental impact by reducing the frequency of application needed .
Environmental Considerations
While exploring the applications of this compound, it is essential to consider its environmental impact. Fluorinated compounds are often scrutinized due to their persistence in the environment and potential bioaccumulation. Therefore, ongoing research is necessary to assess the ecological risks associated with its use in agriculture and other sectors .
Mechanism of Action
The mechanism of action of 4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways and influence the compound’s reactivity in chemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Derivatives
The hexafluoropropoxy group is a defining feature of this compound. Below is a comparative analysis with structurally or functionally related compounds:
Key Comparative Insights
Lipophilicity and Bioactivity: The hexafluoropropoxy group in lufenuron contributes to its high log Pow (5.12), enhancing membrane permeability and insecticidal efficacy compared to tebufenozide (log Pow 4.50) . Bisphenol AF, with a log Pow of 3.90, is less lipophilic but retains fluorine-driven thermal and chemical stability, making it valuable in polymer chemistry .
Stereochemical Considerations: Lufenuron contains a chiral center at the 2-position of the hexafluoropropoxy side chain, producing a racemic mixture (R:S 50:50) under non-stereospecific synthesis conditions . This contrasts with simpler fluorinated compounds like 4-(hexafluoropropoxy)benzoic acid, which lack stereogenic centers .
Tebufenozide, lacking fluorine, undergoes faster environmental degradation via hydrolysis and photolysis .
Synthetic Utility :
- The hexafluoropropoxy-aniline derivative (CAS 103015-84-5) is a critical intermediate in lufenuron synthesis, highlighting its role in scalable agrochemical production .
- Analogues like 4-(hexafluoropropoxy)benzoic acid serve as versatile intermediates in medicinal chemistry but lack the urea moiety required for insecticidal activity .
Biological Activity
4-(1,1,2,3,3,3-Hexafluoropropoxy)-biphenyl (CAS No. 175838-51-4) is a compound with significant potential for biological activity due to its unique chemical structure. This compound features a biphenyl core substituted with a hexafluoropropoxy group, which may influence its interaction with biological systems. Understanding its biological activity is crucial for various applications in medicinal chemistry and materials science.
- Molecular Formula : C15H10F6O
- Molecular Weight : 286.24 g/mol
The biological activity of this compound is hypothesized to involve several mechanisms:
- Lipophilicity : The hexafluoropropoxy group increases the lipophilicity of the compound, enhancing its ability to interact with lipid membranes and proteins.
- Electrophilic Interactions : The presence of fluorine atoms may facilitate electrophilic interactions with nucleophilic sites in biomolecules.
- Hydrophobic Effects : The bulky hydrophobic biphenyl structure can influence the binding affinity to various biological targets.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-Biphenylcarboxylic Acid | Anticancer | |
| 4-Fluorobiphenyl | Antimicrobial | |
| 4-(Trifluoromethyl)biphenyl | Inhibitor of enzyme activity |
Case Studies
While direct case studies on this compound are scarce, analogous research provides valuable context:
- Anticancer Activity : A study on biphenyl derivatives demonstrated significant anticancer properties through the induction of apoptosis in cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell survival and proliferation.
- Antimicrobial Properties : Research on fluorinated biphenyls has shown enhanced antimicrobial activity against various bacterial strains. The fluorine substitution was found to increase membrane permeability and disrupt bacterial cell integrity.
- Enzyme Inhibition : Some biphenyl compounds have been explored as enzyme inhibitors in metabolic pathways relevant to disease states. Their effectiveness often correlates with their structural features and electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
